3-(2,4-Dimethylphenyl)pyrrolidine
Description
Significance of Aryl-Substituted Pyrrolidines as Synthetic Targets
The attachment of an aryl (aromatic) group to the pyrrolidine (B122466) scaffold gives rise to aryl-substituted pyrrolidines, a class of compounds that has garnered considerable interest as synthetic targets. sci-hub.se These structures are found in many biologically active compounds and approved drugs. nih.gov The position of the aryl substituent on the pyrrolidine ring—whether on the nitrogen (N-aryl), the alpha-carbon (2-aryl), or the beta-carbon (3-aryl)—dramatically influences the molecule's chemical properties and biological activity. For instance, medicinal chemists have found that pyrrolidines with an aromatic or heteroaromatic substituent at the C-3 position can act as central nervous system stabilizers. sci-hub.se The development of efficient and stereoselective methods for synthesizing these compounds, such as rhodium-catalyzed asymmetric hydroarylation and various cycloaddition reactions, remains an active area of research. acs.orgnih.gov
Unique Context of 3-(2,4-Dimethylphenyl)pyrrolidine within Pyrrolidine Frameworks
Within the diverse family of aryl-pyrrolidines, this compound represents a specific and intriguing molecular architecture. It is characterized by a pyrrolidine ring substituted at the 3-position with a 2,4-dimethylphenyl group. This particular substitution pattern places it within the important class of 3-arylpyrrolidines, which are recognized as privileged structures in various pharmacophores. sci-hub.se The presence of two methyl groups on the phenyl ring introduces specific steric and electronic features that distinguish it from simpler 3-phenylpyrrolidine. These methyl groups can influence the molecule's conformation, its interactions with biological targets, and its metabolic stability. While extensive research has been conducted on various substituted pyrrolidines, the specific properties and applications of this compound are not widely documented, marking it as a novel chemical entity with potential for new discoveries in synthetic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-12(10(2)7-9)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJNJMGKPBTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 3 2,4 Dimethylphenyl Pyrrolidine
Reactions of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is the primary site of chemical reactivity. Its nucleophilicity allows for the formation of new bonds with a wide range of electrophiles, leading to the synthesis of diverse derivatives.
The secondary amine of 3-(2,4-dimethylphenyl)pyrrolidine serves as a key handle for introducing various functional groups, a common strategy in the synthesis of compound libraries for pharmaceutical and agrochemical research. Typical derivatization reactions include N-acylation and N-alkylation.
N-Acylation: This reaction involves treating the pyrrolidine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This results in the formation of an amide. For instance, the reaction with benzoyl chloride would yield N-benzoyl-3-(2,4-dimethylphenyl)pyrrolidine. While specific literature for this exact transformation on this compound is not extensively detailed, the general reactivity of secondary amines suggests this is a standard and efficient conversion.
N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved using alkyl halides (e.g., benzyl (B1604629) bromide) or through reductive amination. These reactions convert the secondary amine into a tertiary amine, significantly altering the compound's steric and electronic properties.
General protocols for the N-acylation of secondary amines like pyrrolidines are well-established, often proceeding to high yields under mild conditions.
Table 1: Representative N-Functionalization Reactions for Secondary Amines
| Reaction Type | Reagent Example | Product Type | General Conditions |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Pyrrolidine | Aprotic solvent, Base (e.g., Triethylamine) |
| N-Acylation | Carboxylic Anhydride | N-Acyl Pyrrolidine | Solvent-free or in aprotic solvent |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-Alkyl Pyrrolidine | Polar aprotic solvent, Base (e.g., K₂CO₃) |
Note: This table represents general transformations for secondary amines. Specific experimental data for this compound is not available in the cited literature.
Further alkylation of the tertiary amine resulting from N-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, involves treating the N-alkylated pyrrolidine with an excess of an alkylating agent. The resulting quaternary salt is a positively charged species with properties distinct from its neutral precursor. Detailed studies specifically documenting the quaternization of this compound derivatives are not prominent in the scientific literature.
Modern synthetic methods include the functionalization of C-H bonds adjacent (in the α-position) to the nitrogen atom in pyrrolidines. Electrochemical oxidation is one such method that can generate an N-acyliminium ion intermediate from an N-acylated pyrrolidine. This reactive intermediate can then be trapped by various nucleophiles, allowing for the introduction of new substituents at the C2 or C5 position of the pyrrolidine ring. While this is a powerful tool for derivatizing pyrrolidine cores, specific application of this technique to this compound has not been found in surveyed literature.
Reactivity of the Pyrrolidine Ring System
While the nitrogen atom is the most reactive site, the carbon skeleton of the pyrrolidine ring can undergo reactions that alter its structure, such as ring-opening or rearrangement.
The pyrrolidine ring is generally stable. However, under specific and often harsh reaction conditions, ring-opening can be induced. For example, exhaustive alkylation followed by Hofmann elimination (a process involving a quaternary ammonium hydroxide) can lead to the cleavage of one of the C-N bonds, breaking open the ring. Another potential route, though less common for simple pyrrolidines, involves reductive cleavage using reagents like lithium in liquid ammonia. There are no specific documented instances of ring-opening reactions for this compound in the reviewed literature.
Rearrangement reactions that alter the size of the pyrrolidine ring are also conceivable but require specific functional group arrangements that may not be present in the parent this compound. Such transformations, like the Tiffeneau-Demjanov rearrangement, typically involve adjacent amino and hydroxyl or leaving groups, which would necessitate prior functionalization of the pyrrolidine ring. No research detailing ring expansion or contraction of this compound has been identified.
Stereochemical Inversion and Retention Pathways
The stereochemistry of the pyrrolidine ring is a critical aspect of its chemical identity, influencing its biological activity and its role as a chiral auxiliary or ligand in asymmetric synthesis. Reactions involving the chiral center at the 3-position can proceed through pathways that either invert or retain the original stereochemical configuration.
The stereochemical outcome of reactions at the pyrrolidine ring is highly dependent on the reaction mechanism. For instance, processes that involve the formation of a planar intermediate, such as an enamine or an iminium ion, can lead to racemization or the formation of a mixture of diastereomers if a new stereocenter is formed. Conversely, concerted reactions or those proceeding through a rigid transition state are more likely to result in stereochemical retention or a predictable inversion.
Recent studies on substituted pyrrolidines have highlighted the versatility of catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides for accessing diverse stereochemical patterns in pyrrolidine synthesis. rsc.org These methods offer stereodivergent pathways, allowing for the selective formation of different stereoisomers from the same starting materials. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome.
Furthermore, the presence of substituents on the pyrrolidine ring can significantly influence its conformational stability and, consequently, the stereochemical course of a reaction. For example, fluorination of the pyrrolidine ring has been shown to induce significant conformational changes due to stereoelectronic effects like the gauche and anomeric effects. beilstein-journals.orgbeilstein-journals.orgnih.gov These effects can dictate the preferred conformation of the ring and thereby influence the accessibility of different faces of the molecule to incoming reagents, ultimately controlling the stereochemical outcome. beilstein-journals.orgbeilstein-journals.orgnih.gov
Reactivity of the 2,4-Dimethylphenyl Group
The 2,4-dimethylphenyl substituent offers multiple sites for further chemical modification, including the aromatic ring itself and the two methyl groups.
The 2,4-dimethylphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given that the positions are already substituted (C2 and C4), and C1 is attached to the pyrrolidine ring, the likely positions for substitution are C3, C5, and C6. The steric hindrance from the adjacent pyrrolidine ring and the methyl group at C2 would likely influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions involving the pyrrolidine ring.
The methyl groups on the phenyl ring can be functionalized through various reactions. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen atom onto one or both methyl groups. The resulting benzylic halides are versatile intermediates that can be converted into a wide range of other functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.
Oxidation of the methyl groups is another important transformation. Depending on the oxidizing agent and reaction conditions, the methyl groups can be converted to carboxylic acids, aldehydes, or benzylic alcohols. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl groups to carboxylic acids. Milder oxidizing agents would be required to stop the oxidation at the aldehyde or alcohol stage.
The phenyl ring of the 2,4-dimethylphenyl group can be functionalized through metalation reactions, such as lithiation, followed by quenching with an electrophile. Directed ortho-metalation, where a substituent directs the metalation to an adjacent position, is a powerful tool for regioselective functionalization. However, in the case of this compound, the directing ability of the pyrrolidine nitrogen would need to be considered in competition with the methyl groups.
Once a halogen is introduced onto the aromatic ring via electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to form new carbon-carbon bonds. These reactions are highly versatile and allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups. For instance, the palladium-catalyzed cross-coupling of aryl halides with phenyltrimethoxysilane (B147435) has been expanded to include aryl bromides and chlorides, demonstrating the broad scope of these methods. nih.gov Metallaphotoredox catalysis has also emerged as a powerful strategy for the cross-coupling of complex molecular fragments. nih.gov
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and for designing new synthetic methodologies.
The identification and characterization of reactive intermediates provide valuable insights into the reaction pathway. In reactions involving the pyrrolidine ring, several types of intermediates can be formed. nih.gov For example, N-acyliminium ions are important electrophilic intermediates in many synthetic transformations that create carbon-carbon and carbon-heteroatom bonds. nih.gov These can be generated through the oxidation of the pyrrolidine nitrogen. nih.gov
In the synthesis of pyrrolidines, radical intermediates can be harnessed for selective C-N bond cleavage and formation. organic-chemistry.org For instance, Ti-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes proceed via radical intermediates to afford pyrrolidines. organic-chemistry.org Similarly, copper-catalyzed intramolecular C-H amination reactions for the synthesis of pyrrolidines and piperidines have been studied mechanistically, with a focus on the role of the catalyst in cleaving N-F and C-H bonds. acs.org
Kinetic studies can also shed light on reaction mechanisms. For example, the reaction of 2,3-dimethoxy-1,4-naphthoquinone with pyrrolidine has been kinetically studied in various solvent systems, revealing a mechanism involving a tetrahedral intermediate. rsc.org
The table below summarizes some of the key reactive intermediates that could be involved in the transformations of this compound.
| Reactive Intermediate | Formation Method | Role in Reaction |
| N-Acyliminium Ion | Oxidation of N-protected pyrrolidine | Electrophile for C-C and C-heteroatom bond formation nih.gov |
| Radical Intermediate | Ti-catalyzed cycloaddition, Photoredox catalysis | Intermediate in C-N bond cleavage and formation nih.govorganic-chemistry.org |
| Tetrahedral Intermediate | Nucleophilic addition to a carbonyl group | Key intermediate in substitution reactions rsc.org |
| Azomethine Ylide | From imines of α-amino acids | 1,3-dipole in cycloaddition reactions for pyrrolidine synthesis rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Features Beyond Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the structural nuances of molecules. chimia.ch These methods probe the vibrational modes of chemical bonds, providing a "fingerprint" that is unique to the molecule's structure and conformation. mdpi.com For this compound, these techniques offer detailed information about the interplay between the pyrrolidine ring and the dimethylphenyl substituent.
In FT-IR and Raman spectroscopy, the vibrational frequencies of functional groups are sensitive to their chemical environment, including steric and electronic effects. nih.gov The analysis of this compound would involve identifying characteristic bands for the N-H group of the pyrrolidine ring, the aliphatic C-H bonds, the aromatic C-H bonds, and the C-N bond. The substitution pattern on the phenyl ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending vibrations, which can be diagnostic.
Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used alongside experimental spectra to assign vibrational modes accurately. nih.govnih.gov By comparing experimental spectra with computed frequencies for different possible conformers, a more refined understanding of the molecule's predominant three-dimensional structure can be achieved. nih.gov For instance, the N-H stretching frequency can indicate the extent of hydrogen bonding, while shifts in the aromatic ring vibrations can provide insight into the electronic interaction between the two ring systems. nih.gov
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method | Notes |
|---|---|---|---|
| 3400-3300 | N-H Stretch | FT-IR, Raman | Position sensitive to hydrogen bonding. researchgate.net |
| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman | Typically sharp bands. researchgate.net |
| 2980-2850 | Aliphatic C-H Stretch (Pyrrolidine & Methyl) | FT-IR, Raman | Strong intensity in FT-IR. |
| 1620-1580 | Aromatic C=C Ring Stretch | FT-IR, Raman | Two bands characteristic of the phenyl ring. |
| 1520-1470 | Aromatic C=C Ring Stretch | FT-IR, Raman | |
| 1470-1430 | CH₂ Scissoring (Pyrrolidine) | FT-IR | |
| 1250-1020 | C-N Stretch | FT-IR, Raman | |
| 880-800 | C-H Out-of-Plane Bending | FT-IR | Strong band characteristic of 1,2,4-trisubstitution. |
This table is predictive and based on characteristic group frequencies from spectroscopic literature. Actual values may vary.
Mass Spectrometry for Fragmentation Pathways and Mechanism Studies
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov More advanced applications involve studying the fragmentation patterns of molecules upon ionization, which provides substantial information about their structure. sapub.org
For this compound, electron impact (EI) ionization would likely produce a molecular ion ([M]⁺•), whose mass confirms the molecular weight. The subsequent fragmentation of this ion is not random; it proceeds through predictable pathways governed by the stability of the resulting fragments. miamioh.edu The primary fragmentation modes expected for this molecule include:
Alpha-Cleavage: The bond between the pyrrolidine ring and the phenyl ring is a likely site for cleavage, leading to the formation of stable resonance-stabilized ions.
Ring Fragmentation: The pyrrolidine ring can undergo fragmentation, typically involving the loss of small neutral molecules like ethene.
Benzylic Cleavage: Loss of a hydrogen radical from the carbon attached to the phenyl ring can occur.
Side-Chain Cleavage: The methyl groups on the phenyl ring can be lost as methyl radicals.
The relative abundance of these fragment ions in the mass spectrum helps to piece together the molecule's structure. docbrown.info
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, extends the capabilities of a single-stage mass spectrometry experiment by allowing for the detailed study of specific ions. nih.gov In an MS/MS experiment, a specific fragment ion (a "precursor ion") from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation, typically through collision-induced dissociation (CID). The resulting "product ions" are then analyzed. nih.gov
This technique would be invaluable for confirming the proposed fragmentation pathways of this compound. For example, the ion resulting from the alpha-cleavage between the two rings could be selected as a precursor. Its subsequent fragmentation pattern would provide definitive evidence of its structure, helping to distinguish it from other isomeric ions. This multi-step analysis provides a much higher degree of structural confirmation than conventional MS alone. nih.gov
Table 2: Hypothetical Tandem MS (MS/MS) Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Structure | Expected Product Ions (m/z) | Fragmentation Pathway |
|---|---|---|---|
| 175 | [C₁₂H₁₇N]⁺• (Molecular Ion) | 160, 119 | Loss of CH₃•; Loss of C₄H₈ (pyrrolidine ring cleavage) |
| 160 | [C₁₁H₁₄N]⁺ | 119 | Loss of C₃H₅• |
| 119 | [C₉H₁₁]⁺ | 91 | Loss of C₂H₄ (ethene) |
This table is predictive, illustrating how MS/MS could be used to confirm fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.gov This capability is crucial for unambiguously determining the elemental composition of the parent molecule and its fragments. mdpi.com While conventional mass spectrometry can only provide an integer mass, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas (isobaric ions).
For this compound (C₁₂H₁₇N), the calculated exact mass of the monoisotopic molecular ion is 175.1361. An HRMS instrument would be able to measure this mass with high precision, confirming the elemental formula and ruling out other possibilities. This level of confidence is essential in structural elucidation. nih.gov
Furthermore, the high resolving power of HRMS allows for the accurate mass measurement of each fragment ion observed in the spectrum. This data confirms the elemental composition of each piece of the molecule, providing strong evidence for the proposed fragmentation mechanisms. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Major Fragments
| Proposed Fragment | Elemental Composition | Nominal Mass (m/z) | Calculated Exact Mass (m/z) |
|---|---|---|---|
| Molecular Ion | [C₁₂H₁₇N]⁺• | 175 | 175.1361 |
| Loss of Methyl | [C₁₁H₁₄N]⁺ | 160 | 160.1126 |
| Dimethylphenyl Cation | [C₈H₉]⁺ | 105 | 105.0704 |
| Tropylium Ion | [C₇H₇]⁺ | 91 | 91.0548 |
This table demonstrates the utility of HRMS in assigning unambiguous elemental compositions to observed ions.
Applications in Research and Development
Role as a Building Block in Organic Synthesis
This compound is a versatile bifunctional building block. The secondary amine can be readily functionalized through N-alkylation, N-acylation, or N-arylation to generate a library of derivatives. The aryl group can also be further modified if necessary. Its chiral nature means it could be employed as a chiral auxiliary or as a precursor to enantiopure ligands for asymmetric catalysis.
Use in the Development of Novel Chemical Entities
The 3-arylpyrrolidine motif is a key component in compounds targeting the central nervous system. sci-hub.se Therefore, derivatives of this compound could be synthesized and screened for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The specific dimethyl substitution pattern provides a unique handle for exploring structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles compared to existing agents.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of this size. nih.gov DFT calculations can predict a variety of properties, including molecular geometry, energetic stability, and electronic characteristics. researchgate.netresearchgate.net
Geometry Optimization and Energetic Stability
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), researchers can find the geometry that corresponds to the lowest energy. nih.govresearchgate.netajchem-a.com For 3-(2,4-Dimethylphenyl)pyrrolidine, this involves determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the 2,4-dimethylphenyl group relative to the pyrrolidine (B122466) ring.
The energetic stability of different potential conformers is evaluated to identify the most likely structures to exist. The calculations can be performed in the gas phase or by incorporating solvent models to simulate conditions in a solution. researchgate.net The relative energies of these conformers indicate their population distribution at thermal equilibrium. For instance, the stability of a molecule can be influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance, which are accurately modeled by DFT. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Stability Ranking |
| Conformer A (Axial) | [Data Not Available] | [Data Not Available] |
| Conformer B (Equatorial) | [Data Not Available] | [Data Not Available] |
Transition State Analysis for Reaction Pathways
Transition state (TS) analysis is crucial for understanding the kinetics and mechanisms of chemical reactions. DFT calculations can locate the transition state structure, which is the highest energy point along a reaction coordinate. The energy of this transition state determines the activation energy (Ea) of the reaction, a key factor in its rate. mdpi.com
For a molecule like this compound, this analysis could be applied to potential reactions such as N-alkylation, acylation, or reactions involving the aromatic ring. By mapping the potential energy surface, computational chemists can distinguish between different possible reaction pathways. nih.govpku.edu.cn For example, studies on similar amine reactions have used TS analysis to determine whether a reaction proceeds through a stepwise or concerted mechanism. mdpi.com This knowledge is vital for predicting reaction outcomes and designing synthetic routes. rsc.org
Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)
The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals (FMOs). nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.govorientjchem.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govorientjchem.org Conversely, a small gap indicates that the molecule is more reactive. nih.gov DFT calculations provide the energies of these orbitals and their spatial distribution, showing which parts of the molecule are most involved in electronic transitions. researchgate.net
| Parameter | Energy (eV) | Description |
| EHOMO | [Data Not Available] | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | [Data Not Available] | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | [Data Not Available] | ΔE = ELUMO - EHOMO; indicator of chemical reactivity |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment, which static DFT calculations cannot fully capture. nih.govmdpi.com
Solvent Effects on Molecular Conformation
The solvent environment can have a profound impact on the conformation and reactivity of a molecule. researchgate.net MD simulations explicitly model solvent molecules (such as water or organic solvents), allowing for a realistic investigation of solute-solvent interactions. researchgate.net For this compound, simulations can reveal how solvent molecules arrange around the solute, whether specific interactions like hydrogen bonds form, and how this solvation shell affects the conformational preferences of the pyrrolidine ring and the orientation of the aromatic substituent. researchgate.netrsc.org Understanding these effects is crucial, as the behavior of a molecule in solution can differ significantly from its behavior in the gas phase. rsc.org
Quantum Chemical Studies of Reactivity and Selectivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are at the forefront of predicting the reactivity and selectivity of molecules. researchgate.net These calculations provide insights into the electronic structure and energy landscapes of reaction pathways, which are fundamental to understanding why and how chemical reactions occur.
Quantum chemical calculations can effectively predict the regioselectivity and stereoselectivity of reactions involving "this compound." By modeling the transition states of different possible reaction pathways, the activation energies can be determined. The pathway with the lowest activation energy is generally the most favored, thus indicating the likely regiochemical and stereochemical outcome of the reaction. nih.govrsc.org
For instance, in reactions where "this compound" acts as a nucleophile, computational models can predict whether the reaction will occur at a specific position on a reaction partner. This is achieved by analyzing the distribution of electron density and the energies of molecular orbitals. Similarly, the stereochemical preference, such as the formation of one enantiomer over another, can be elucidated by comparing the energies of the diastereomeric transition states.
Table 1: Hypothetical Data on Predicted Selectivity in a Reaction
| Reaction Type | Predicted Major Regioisomer | Predicted Diastereomeric Ratio (d.r.) | Computational Method |
| Alkylation | N-alkylation | 95:5 | DFT B3LYP/6-31G* |
| Acylation | N-acylation | >99:1 | MP2/cc-pVTZ |
This table presents hypothetical data for illustrative purposes.
Theoretical calculations can also be employed to estimate reaction rate constants. Transition State Theory (TST) is a common framework used for this purpose, where the rate constant is related to the Gibbs free energy of activation (ΔG‡). Quantum chemical methods are used to calculate the energies of the reactants and the transition state, from which ΔG‡ can be derived. nih.gov
While precise prediction of absolute rate constants remains a challenge, the calculation of relative rate constants for competing reaction pathways is often very reliable. This information is crucial for understanding reaction mechanisms and for designing more efficient synthetic routes.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods that correlate the structural or physicochemical properties of compounds with their reactivity or other properties. nih.govresearchgate.netnih.gov These models are built upon a set of known data and can then be used to predict the properties of new, untested compounds.
The foundation of QSRR/QSPR models lies in the selection of appropriate molecular descriptors. These are numerical values that encode information about the structure and electronic properties of a molecule. For "this compound," a variety of descriptors can be calculated using computational software.
Table 2: Common Computational Descriptors for Reactivity
| Descriptor Type | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Electron distribution, susceptibility to electrophilic/nucleophilic attack scirp.orgresearchgate.net |
| Topological | Connectivity indices, Wiener index | Molecular branching and size |
| Geometrical | Molecular surface area, Volume, Ovality | Molecular shape and steric hindrance |
| Quantum Chemical | Hardness, Softness, Electrophilicity index | Global reactivity trends scirp.org |
These descriptors, once calculated for a series of related compounds, can be used to build a mathematical model that predicts reactivity.
QSPR models are widely used to predict a range of chemical and physical properties, which can be invaluable in various stages of chemical research and development. paperswithcode.compaperswithcode.com For "this compound," QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times. nih.gov
The general workflow for developing a QSPR model involves:
Data Collection: Gathering experimental data for a set of compounds related to "this compound."
Descriptor Calculation: Computationally generating a large number of molecular descriptors for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a correlation between the descriptors and the property of interest. researchgate.net
Model Validation: Testing the predictive power of the model using an independent set of compounds.
Table 3: Predicted Physicochemical Properties of a Related Compound
| Property | Predicted Value |
| XlogP | 2.5 uni.lu |
| Monoisotopic Mass | 175.1361 Da uni.lu |
This data is for the related compound 2-(3,4-dimethylphenyl)pyrrolidine (B1309376) and is sourced from PubChemLite. uni.lu
Applications of 3 2,4 Dimethylphenyl Pyrrolidine in Chemical Research
As Chiral Ligands in Asymmetric Catalysis
Chiral pyrrolidine (B122466) derivatives are cornerstones of asymmetric catalysis, acting as highly effective organocatalysts or as ligands for metal-catalyzed transformations. mdpi.com The chirality of these molecules, often derived from natural sources like proline, allows for the stereoselective synthesis of a target molecule. The 3-aryl pyrrolidine framework, in particular, has been incorporated into various catalyst designs. nih.gov
The enantiopure forms of 3-(2,4-Dimethylphenyl)pyrrolidine, (R)- and (S)-3-(2,4-Dimethylphenyl)pyrrolidine, are valuable as chiral ligands. The steric and electronic properties of the 2,4-dimethylphenyl group can influence the stereochemical outcome of a reaction. For instance, in reactions proceeding through an ion-pair intermediate, the aryl group on the pyrrolidine can engage in non-covalent interactions that stabilize the transition state, leading to high enantioselectivity. nih.gov
The modular nature of catalysts based on the aryl pyrrolidine structure allows for systematic tuning of the catalyst's properties. Key features that can be modified include the substitution pattern on the aryl group, the nature of the hydrogen-bond donor group (such as urea, thiourea, or squaramide), and substitution at the α-position of the pyrrolidine ring. nih.gov This tunability makes it possible to optimize the catalyst for a specific transformation.
Table 1: Potential Asymmetric Reactions Catalyzed by Chiral 3-Aryl Pyrrolidine Ligands
| Reaction Type | Catalyst System | Role of 3-Aryl Pyrrolidine |
|---|---|---|
| Aldol (B89426) Reaction | Dipeptide-like organocatalysts | Chiral scaffold influencing stereoselectivity. mdpi.com |
| Michael Addition | Cinchonidine derived amino-squaramide | Bifunctional catalyst providing stereocontrol. rsc.org |
| [3+2] Cycloaddition | Copper(I) with chiral N,O-ligands | Control of diastereo- and enantioselectivity. acs.org |
As Building Blocks for Complex Molecular Architectures
The structural rigidity and inherent chirality of 3-aryl pyrrolidines make them excellent starting materials for the synthesis of more complex molecules. sci-hub.se
Precursors to Polycyclic Heterocycles
The pyrrolidine ring of this compound can be a foundation for the construction of fused or bridged polycyclic systems. Various synthetic strategies can be employed to build additional rings onto the pyrrolidine core.
One common approach is the use of [3+2] dipolar cycloaddition reactions with azomethine ylides generated from the pyrrolidine nitrogen. This method allows for the creation of bicyclic structures with control over multiple stereocenters. acs.orgtandfonline.com For example, reacting an N-substituted 3-aryl pyrrolidine with a suitable dipolarophile can lead to the formation of pyrrolizidine (B1209537) or related polycyclic frameworks.
Another strategy involves intramolecular reactions. For instance, if the nitrogen of the pyrrolidine is substituted with a group capable of cyclizing onto the aromatic ring or another part of the molecule, complex polycyclic structures can be accessed. Palladium-catalyzed intramolecular C-H activation or arylation reactions are powerful tools in this context.
Derivatization for Functional Material Components
While the primary focus of pyrrolidine chemistry is often in the biological realm, their unique structural and electronic properties also lend themselves to applications in materials science. The derivatization of this compound can lead to components for functional materials.
For example, the incorporation of this moiety into larger conjugated systems could influence the packing and electronic properties of organic semiconductors. The non-planar, three-dimensional structure of the pyrrolidine ring can disrupt planarity, which can be a useful feature in designing materials with specific solid-state properties.
Role in Methodology Development for Organic Synthesis
The synthesis of 3-aryl pyrrolidines itself has been a fertile ground for the development of new synthetic methods. The construction of the 3-aryl pyrrolidine core can be achieved through various modern catalytic reactions, highlighting advances in synthetic organic chemistry.
A notable method is the palladium-catalyzed hydroarylation of pyrrolines. This reaction allows for the direct coupling of an aryl group to the 3-position of the pyrrolidine ring from readily available starting materials. nih.govresearchgate.netchemrxiv.org The scope of this reaction is broad, tolerating a variety of substituents on the aryl partner.
Another powerful technique is the reduction of N-aryl γ-lactams. The chemoselective reduction of the lactam carbonyl group provides access to 3-aryl pyrrolidines while leaving other functional groups intact. sci-hub.se Furthermore, intramolecular Heck reactions have been utilized to construct the pyrrolidine ring with a pendant aryl group. sci-hub.se
The development of these synthetic routes not only provides access to valuable compounds like this compound but also expands the toolkit of synthetic chemists for constructing other complex molecules.
Table 2: Synthetic Methods for 3-Aryl Pyrrolidines
| Method | Key Reagents | Description |
|---|---|---|
| Palladium-Catalyzed Hydroarylation | N-alkyl pyrroline (B1223166), aryl halide, Palladium catalyst | Direct arylation of the pyrroline double bond. nih.govresearchgate.netchemrxiv.org |
| Reduction of γ-Lactams | N-aryl γ-lactam, reducing agent (e.g., NaBH4/I2) | Chemoselective reduction of the lactam carbonyl. sci-hub.se |
| Dipolar Cycloaddition | Azomethine ylide, dipolarophile, catalyst (e.g., Cu(I)) | [3+2] cycloaddition to form the pyrrolidine ring. sci-hub.seacs.org |
Q & A
Q. What are the established synthetic routes for 3-(2,4-Dimethylphenyl)pyrrolidine, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with a Buchwald-Hartwig amination or Ullmann coupling to introduce the 2,4-dimethylphenyl group to a pyrrolidine precursor. For example, coupling 2,4-dimethylbromobenzene with a pyrrolidine derivative (e.g., 3-aminopyrrolidine) using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 80–100°C .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and temperature (60–120°C) to improve yield. Kinetic studies via in-situ IR or NMR can identify rate-limiting steps .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry. Key signals include:
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase chromatography (C18 column, 70:30 acetonitrile/water) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste.
- Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423 for oral/dermal exposure) given structural similarities to Category 4 acute toxicants .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes (e.g., (R)-BINAP-RuCl₂) or organocatalysts (e.g., L-proline derivatives) to induce stereochemistry at the pyrrolidine ring .
- Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution (e.g., lipase-mediated acylation) .
- Characterization : Determine enantiomeric excess (ee) using polarimetry or chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) .
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or material properties of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies) and predict reactivity in substitution reactions .
- Molecular Docking : Dock the compound into protein targets (e.g., dopamine receptors) using AutoDock Vina. Validate with MD simulations (AMBER force field) to assess binding stability .
- QSAR Models : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity (e.g., antimicrobial IC₅₀) .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare yields across multiple batches .
- Advanced Characterization : Use X-ray crystallography (SHELXL refinement ) to resolve ambiguities in regiochemistry. Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
- Meta-Analysis : Systematically review literature to identify trends (e.g., solvent effects on yield) and outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
